P110 trifluoroacetate is classified under the category of peptide derivatives, specifically as a salt formed with trifluoroacetic acid. Its synthesis typically occurs in laboratory settings focused on peptide chemistry, particularly through solid-phase methods that allow for the controlled assembly of peptide chains.
The synthesis of P110 trifluoroacetate primarily involves solid-phase peptide synthesis. This method entails the following steps:
In industrial applications, automated peptide synthesizers are utilized to enhance efficiency and yield. High-performance liquid chromatography (HPLC) is often employed for purification, ensuring that the final product meets required purity standards. The typical molecular formula for P110 trifluoroacetate is , with a molecular weight of approximately 1218.3 g/mol.
The molecular structure of P110 trifluoroacetate features a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms. The trifluoroacetate group contributes significantly to its properties and behavior in chemical reactions.
P110 trifluoroacetate primarily undergoes reactions related to peptide bond formation and cleavage. It does not typically participate in oxidation or reduction reactions due to its nature as a peptide derivative.
The key reactions involving P110 trifluoroacetate include:
The mechanism of action for P110 trifluoroacetate involves its role in facilitating peptide synthesis through solid-phase methods. The trifluoroacetate group serves as an effective counterion that stabilizes the synthesized peptides during purification processes.
The use of trifluoroacetic acid in cleavage reactions ensures that synthesized peptides are released from their resin supports efficiently while maintaining structural integrity.
P110 trifluoroacetate typically appears as a white to off-white powder or crystalline solid. Its solubility in organic solvents is notable, particularly in polar solvents due to the presence of fluorine atoms.
The chemical properties include:
Relevant data indicates that residual levels of trifluoroacetic acid must be monitored due to its toxicity and potential impact on biological assays .
P110 trifluoroacetate has several scientific uses:
The compound's ability to facilitate efficient synthesis while minimizing side reactions makes it invaluable in both academic research and industrial applications .
Neurodegenerative pathologies—including Parkinson’s disease, Alzheimer’s disease, and Huntington’s disease—exhibit a common hallmark: mitochondrial fragmentation due to imbalanced fission-fusion dynamics. Excessive mitochondrial fission is driven by the hyperactivation of dynamin-related protein 1, a cytosolic GTPase that translocates to mitochondria to constrict and divide the organelle [1] [6]. This fragmentation impairs bioenergetics, elevates reactive oxygen species production, and activates apoptotic pathways, culminating in neuronal death [1] [2].
Research confirms that genetic or pharmacological inhibition of dynamin-related protein 1 rescues mitochondrial integrity across disease models. For example, in Parkinson’s disease models, fragmented mitochondria precede dopaminergic neuron loss, establishing mitochondrial fission as a causative pathological mechanism rather than a downstream effect [1] [3]. Consequently, targeting dynamin-related protein 1-mediated fission offers a strategy to halt neurodegeneration at its metabolic roots.
Table 1: Pathological Consequences of Excessive Mitochondrial Fission in Neurodegenerative Models
Disease Model | Key Mitochondrial Defects | Functional Outcomes |
---|---|---|
Parkinson’s disease | Fragmentation, ROS surge, ΔΨm loss | Dopaminergic neuron death, motor deficits |
Alzheimer’s disease | Reduced ATP, impaired axonal transport | Synaptic loss, cognitive decline |
Huntington’s disease | Fission/fusion imbalance, mitophagy defects | Striatal neuron degeneration |
Dynamin-related protein 1’s role extends beyond mitochondrial division; it intersects with cellular quality control mechanisms, including autophagy and apoptosis. Under stress, dynamin-related protein 1 recruitment to mitochondria triggers Bax-mediated cytochrome c release, initiating apoptosis [1]. Simultaneously, fission generates smaller mitochondria susceptible to autophagic clearance (mitophagy). However, excessive fission overwhelms mitophagy, leading to the accumulation of damaged organelles that propagate oxidative damage [3] [6].
Inhibiting dynamin-related protein 1 corrects these cascades by:
Critically, partial dynamin-related protein 1 inhibition preserves physiological fission required for mitochondrial distribution and quality control, avoiding the toxicity of complete genetic ablation [3].
P110 trifluoroacetate is a cell-permeable peptide inhibitor derived from a homology domain shared by dynamin-related protein 1 and mitochondrial fission 1 protein. It selectively blocks the dynamin-related protein 1/fission 1 protein interaction without affecting dynamin-related protein 1 binding to other adaptors (e.g., mitochondrial fission factor, mitochondrial dynamics proteins of 51 kDa) [1] [2]. This specificity prevents pathological mitochondrial fragmentation while sparing physiological fission.
The peptide’s design leverages a rational homology mapping approach:
Table 2: Peptide Inhibitors Targeting Mitochondrial Fission Machinery
Peptide | Target Interaction | Effect on GTPase Activity | Specificity Profile |
---|---|---|---|
P110 | Dynamin-related protein 1/Fission 1 protein | 50% inhibition | No effect on mitofusin 1, optic atrophy 1, or dynamin-1 |
CVP-241* | Fission 1 protein/Mitochondrial dynamics proteins of 51 kDa | Not reported | Preserves dynamin-related protein 1 function |
*Reference peptide from independent studies [4] |
P110 trifluoroacetate’s efficacy stems from dual mechanisms:
In Parkinson’s disease models, P110 trifluoroacetate reduced reactive oxygen species by 60%, restored mitochondrial membrane potential, and cut dopaminergic neurite loss by half—confirming its neuroprotective bioactivity [1] [2]. Crucially, it exhibits minimal basal activity, acting only under pathological hyperfission conditions [1].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2